dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This core is then functionalized with various substituents to achieve the desired structure. Common reagents used in the synthesis include methylphenol, butanoyl chloride, and dimethyl ester derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Dimethyl 2-{[4-(3-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Uniqueness
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of the cyclopenta[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Overview
The compound features a cyclopenta[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the dimethyl and butanoyl groups contributes to its bioactivity. The structure can be represented as follows:
- Microtubule Inhibition : Similar to other thiophene derivatives, this compound may act by inhibiting microtubule polymerization. This mechanism is crucial as it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis through the activation of caspases (caspase 3, 8, and 9), which are essential for programmed cell death .
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in treated cells, indicating its potential to halt the proliferation of cancer cells effectively .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Study | Cell Line | IC50 (nM) | Mechanism | Notes |
---|---|---|---|---|
Study A | HeLa | 12 | Microtubule inhibition | More potent than CA-4 |
Study B | A549 | 2.01 | Apoptosis induction | Induces G2/M arrest |
Study C | MNNG/HOS | 50 mg/kg | Cell cycle arrest | Significant tumor growth inhibition in vivo |
Case Studies and Research Findings
- Antiproliferative Activity : In a study evaluating various thiophene derivatives, this compound demonstrated significant antiproliferative effects against several cancer cell lines including HeLa and A549. The IC50 values ranged from 2.01 nM to 50 nM depending on the specific cell line tested .
- In Vivo Efficacy : In murine models, treatment with this compound resulted in notable reductions in tumor size compared to untreated controls, highlighting its potential as an effective anticancer agent .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the cyclopenta[b]thiophene scaffold significantly influenced biological activity. For instance, modifications at the C-5 and C-7 positions enhanced antiproliferative potency compared to unsubstituted analogs .
Properties
Molecular Formula |
C22H25NO6S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
dimethyl 2-[4-(4-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C22H25NO6S/c1-13-6-8-14(9-7-13)29-12-4-5-17(24)23-20-19(22(26)28-3)18-15(21(25)27-2)10-11-16(18)30-20/h6-9,15H,4-5,10-12H2,1-3H3,(H,23,24) |
InChI Key |
WDBSUQQXYGRRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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